4-Fluoro-3,5-dimethylphenylacetonitrile
Description
Properties
IUPAC Name |
2-(4-fluoro-3,5-dimethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKROXSOTOZSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Decarboxylation Step
- Starting Materials: Substituted potassium propionates or related carboxylic acid derivatives bearing the 4-fluoro-3,5-dimethylphenyl group.
- Reaction Conditions: Aqueous solution with potassium dihydrogen phosphate (KH2PO4) at elevated temperatures (80–100°C) facilitates decarboxylation to the aldehyde.
- Outcome: Formation of 4-fluoro-3,5-dimethylphenylacetaldehyde as an intermediate.
This step is crucial for removing the carboxyl group and generating the aldehyde functionality necessary for subsequent oxime formation.
Aldoxime Formation
- Reagents: Hydroxylamine hydrochloride (HONH3Cl) and sodium bicarbonate (NaHCO3).
- Solvent: Typically toluene or chloroform.
- Conditions: Mild temperatures (~25°C) with stirring to convert the aldehyde into the corresponding aldoxime.
- Notes: The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl.
Dehydration to Nitrile
- Reagents: Alkali such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), and phase-transfer catalysts like tetrabutylammonium bromide (TBAB).
- Solvent: Dimethyl sulfoxide (DMSO) or similar polar aprotic solvents.
- Conditions: Reflux with water separation for 10–60 minutes.
- Workup: Adjust pH to neutral (pH 7) with acetic acid, extract with organic solvents (toluene or chloroform), dry over anhydrous MgSO4, evaporate solvent, and recrystallize from ethanol at low temperatures (−5 to 5°C).
- Outcome: Isolation of this compound as a white solid with high purity (>98%) and good yields (68–85%).
Data Table: Representative Reaction Conditions and Yields for Analogous Aromatic Acetonitriles
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Decarboxylation | KH2PO4, aqueous, 80–100°C | 70–85 | Efficient removal of carboxyl group |
| Aldoxime Formation | HONH3Cl, NaHCO3, toluene or chloroform, 25°C | 80–90 | Mild conditions, high conversion |
| Dehydration | KOH, TBAB, DMSO, reflux 10–60 min | 68–85 | Phase-transfer catalysis enhances yield |
| Recrystallization | Ethanol, −5 to 5°C, 2–8 hours | — | Purification step for high purity |
Note: These data are adapted from methodologies reported for 3,4-dimethoxyphenylacetonitrile and are applicable by analogy to this compound synthesis.
Summary Table of Preparation Method
| Step No. | Process | Key Reagents/Conditions | Expected Product | Yield Range (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Decarboxylation | KH2PO4, aqueous, 80–100°C | 4-fluoro-3,5-dimethylphenylacetaldehyde | 70–85 | Removal of carboxyl group |
| 2 | Aldoxime Formation | HONH3Cl, NaHCO3, toluene/chloroform, 25°C | Aldoxime intermediate | 80–90 | Formation of oxime from aldehyde |
| 3 | Dehydration | KOH, TBAB, DMSO, reflux 10–60 min | This compound | 68–85 | Phase-transfer catalysis essential |
| 4 | Recrystallization | Ethanol, −5 to 5°C, 2–8 hours | Purified nitrile solid | — | Purification and isolation |
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3,5-dimethylphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Fluoro-3,5-dimethylbenzoic acid or 4-Fluoro-3,5-dimethylphenone.
Reduction: 4-Fluoro-3,5-dimethylbenzylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-3,5-dimethylphenylacetonitrile has been investigated for its potential therapeutic properties. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Studies
- Anti-Cancer Properties : Research indicates that compounds similar to this compound can inhibit angiogenesis, a process crucial in tumor growth and metastasis. Studies have shown that such compounds can modulate immune responses and may be effective in treating cancers characterized by excessive angiogenesis .
- Inflammatory Diseases : The compound has also been explored for its anti-inflammatory effects. It has been suggested that derivatives of this compound could be formulated to target pathways involved in inflammatory responses, potentially leading to new treatments for conditions like arthritis and psoriasis .
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various complex molecules.
Synthetic Routes
The synthesis typically involves:
- Nucleophilic Substitution : The nitrile group can undergo nucleophilic attack, allowing for the formation of various derivatives.
- Functional Group Transformations : The fluoro and methyl groups provide sites for further functionalization, enhancing the versatility of the compound in synthetic applications.
Analytical Chemistry
The compound is utilized in analytical methods due to its unique chemical structure, which can be employed in various assays and analytical techniques.
Applications in Analysis
- Chromatography : Used as a standard or reference material in chromatographic methods to analyze complex mixtures.
- Spectroscopy : Its distinct spectral features make it suitable for identification and quantification in various chemical analyses .
The compound is also being explored for its utility in industrial applications, particularly in the manufacture of specialty chemicals and materials.
Industrial Use Cases
Mechanism of Action
The mechanism by which 4-Fluoro-3,5-dimethylphenylacetonitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-Fluoro-3,5-dimethylphenylacetonitrile is similar to other fluorinated phenylacetonitriles, such as 3-Fluoro-4-methylphenylacetonitrile and 2-Fluoro-3,5-dimethylphenylacetonitrile. its unique combination of fluorine and methyl groups on the phenyl ring gives it distinct chemical properties and reactivity. These differences can influence its biological activity and industrial applications.
Biological Activity
4-Fluoro-3,5-dimethylphenylacetonitrile (FDMPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H12FN
- Molecular Weight : 191.22 g/mol
- CAS Number : 1000513-61-0
FDMPA exhibits biological activity through various mechanisms, primarily involving interactions with specific biological targets. The presence of fluorine and methyl groups enhances its lipophilicity and alters its binding affinity to target proteins.
Antiviral Activity
Recent studies have indicated that compounds similar to FDMPA exhibit significant antiviral properties, particularly against HIV. For example, derivatives with similar structural features have shown potent inhibition of HIV-1 reverse transcriptase (RT), which is crucial for viral replication. The structural modifications in these compounds enhance their interaction with the binding site of RT, leading to increased inhibition rates against both wild-type and drug-resistant strains .
Cytotoxicity Studies
Cytotoxicity assessments are essential to determine the safety profile of FDMPA. Compounds with similar structures have been evaluated for their cytotoxic effects on various cell lines. In particular, selectivity indices (SI) have been calculated to assess the therapeutic window of these compounds. Higher SI values indicate a favorable safety profile, suggesting that FDMPA could be developed further as a therapeutic agent .
Case Studies
-
Study on Antiviral Potency :
- A series of compounds structurally related to FDMPA were tested for their antiviral activity against HIV-1 strains.
- Compounds showed EC50 values ranging from 2 nM to 2.071 μM, indicating high potency compared to standard treatments like Nevirapine.
- The presence of methyl groups at the meta positions significantly enhanced binding affinity and antiviral activity .
- Cytotoxicity Evaluation :
Data Table: Biological Activity Overview
| Compound Name | EC50 (nM) | SI Value | Activity Type |
|---|---|---|---|
| FDMPA Derivative A | 2 | 325 | Antiviral |
| FDMPA Derivative B | 500 | 46 | Antiviral |
| Nevirapine | 2000 | 10 | Standard Reference |
Q & A
Q. What are the common synthetic routes for 4-Fluoro-3,5-dimethylphenylacetonitrile, and what reagents/conditions are critical for optimizing yield?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous nitrile synthesis strategies can be extrapolated. For example, substitution reactions using sodium hydride (NaH) and alkyl halides to functionalize the phenyl ring (as seen in 3,5-Difluorophenylacetonitrile) . Reduction of the nitrile group to an amine can be achieved using lithium aluminum hydride (LiAlH4) in anhydrous ether, a method validated for structurally similar compounds . Oxidation to carboxylic acids via KMnO4 under acidic/basic conditions may also apply. Key considerations include maintaining anhydrous conditions during reduction and controlling temperature to prevent side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming substituent positions. For instance, coupling constants in 1H NMR (e.g., J = 8–10 Hz for aromatic protons) and chemical shifts (~110–130 ppm for nitrile carbons in 13C NMR) are diagnostic .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., expected m/z for C10H9FN: 162.07). Discrepancies >5 ppm suggest impurities .
- HPLC/UPLC : Retention time consistency under standardized conditions (e.g., C18 column, acetonitrile/water mobile phase) confirms purity (>95%) .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine and electron-donating methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 3,5-dimethyl groups sterically hinder para-substitution, directing reagents to meta positions, while the fluorine’s electron-withdrawing effect activates the ring for nucleophilic attack. This dual effect can be quantified via Hammett σ constants (σmeta for –CH3 ≈ –0.07, σpara for –F ≈ +0.15) to predict regioselectivity . Experimental validation involves competitive reactions with substituted aryl halides under controlled conditions (e.g., NaH in DMF at 80°C), followed by GC-MS analysis to compare product distributions .
Q. What computational approaches are recommended to predict electronic properties and reaction pathways for derivatives of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts sites for electrophilic/nucleophilic attack .
- Retrosynthetic AI Tools : Platforms leveraging databases like Reaxys or Pistachio can propose feasible synthetic routes (e.g., cross-coupling reactions with Pd(OAc)2/XPhos catalysts) .
- MD Simulations : Assess solubility and aggregation behavior in solvents (e.g., DMSO vs. ethanol) using GROMACS with OPLS-AA force fields .
Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during nitrile reduction?
- Methodological Answer :
- Mechanistic Profiling : Use in-situ IR spectroscopy to monitor reaction intermediates (e.g., imine formation during LiAlH4 reduction). Unexpected peaks at ~1650 cm−1 may indicate incomplete reduction or side reactions .
- Isotopic Labeling : Introduce deuterated reagents (e.g., D2O quench) to track hydrogen sources in byproducts via MS/MS fragmentation patterns .
- Kinetic Studies : Vary reaction parameters (temperature, stoichiometry) and fit data to Arrhenius or Eyring equations to identify rate-limiting steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
